molecular formula C9H14Cl2F3N3 B2742671 4-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)piperidine CAS No. 1402664-55-4

4-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)piperidine

Cat. No. B2742671
CAS RN: 1402664-55-4
M. Wt: 292.13
InChI Key: FKUAYXRMFCAZHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative, which has a piperidine ring attached to it. The unique chemical structure of this compound makes it a promising candidate for scientific research in various fields, such as medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Synthesis and Molecular Structure Investigations

Researchers have developed new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, focusing on their synthesis, molecular structure, and intermolecular interactions. These compounds, including 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine, have been analyzed using X-ray crystallography, Hirshfeld, and DFT calculations, highlighting their polar nature and potential for further electronic and structural studies (Shawish et al., 2021).

Ligand Affinity and Selectivity

In the domain of receptor ligand interactions, 4-heterocyclylpiperidines have been identified as selective high-affinity ligands for the human dopamine D4 receptor. Through systematic examination of the molecule's structure, researchers have elucidated structure-activity relationships, contributing to the development of compounds with improved affinity and selectivity for dopamine receptors. This work underscores the potential of 4-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)piperidine derivatives in neuropharmacology (Rowley et al., 1997).

Antiviral and Cytotoxic Agents

Another area of application is in the development of antiviral and cytotoxic agents. For instance, a series of 3,5-bis(arylidene)-4-piperidones and their corresponding fused pyridines have been synthesized and screened for antiviral and antitumor activities. Certain compounds have shown activity against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1), as well as exhibiting broad-spectrum antitumor activity. This research highlights the therapeutic potential of derivatives in treating infectious diseases and cancer (El-Subbagh et al., 2000).

Novel Synthesis Methods

Advances in synthesis techniques for related compounds are also noteworthy. A robust three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, has been reported. This method has successfully scaled up to multi-kilogram quantities, demonstrating the practical applicability of these synthesis strategies in pharmaceutical manufacturing (Fussell et al., 2012).

properties

IUPAC Name

4-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3/c10-9(11,12)8-5-7(14-15-8)6-1-3-13-4-2-6/h5-6,13H,1-4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCKFRDIOLETDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC(=NN2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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